molecular formula C23H23N3O B3584353 2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE

2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE

Cat. No.: B3584353
M. Wt: 357.4 g/mol
InChI Key: AMSHPDFOISACKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a tert-butylphenyl group, and a furan-2-ylmethyl substituent. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using tert-butylbenzene and an appropriate electrophile.

    Attachment of the Furan-2-Ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, using a furan-2-ylmethyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other electrophiles in the presence of a suitable base or acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tert-butylphenyl and furan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-TERT-BUTYLPHENYL)-N-METHYLQUINAZOLIN-4-AMINE: Lacks the furan-2-ylmethyl group, which may result in different biological activities.

    2-(4-TERT-BUTYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]QUINAZOLIN-4-AMINE: Contains a thiophene-2-ylmethyl group instead of furan-2-ylmethyl, potentially altering its chemical and biological properties.

Uniqueness

The presence of the furan-2-ylmethyl group in 2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structure may contribute to its effectiveness in various scientific research applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-23(2,3)17-12-10-16(11-13-17)21-25-20-9-5-4-8-19(20)22(26-21)24-15-18-7-6-14-27-18/h4-14H,15H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSHPDFOISACKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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